R(+)-Butylindazone, also known as DIOA (R-(+)-[(2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid), is a potent and selective inhibitor of K+-Cl- cotransporters (KCCs) [, ]. These transporters play crucial roles in cell volume regulation, ion homeostasis, and various physiological processes. Due to its inhibitory properties, R(+)-butylindazone has emerged as a valuable tool in scientific research, particularly in investigating the functional roles of KCCs in various cell types and tissues.
R(+)-Butylindazone is a chemical compound that belongs to the class of indazoles, which are characterized by a fused benzene and pyrazole ring structure. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The "R(+)" designation indicates the specific stereochemistry of the compound, which can influence its pharmacological properties.
R(+)-Butylindazone is classified under the following categories:
The synthesis of R(+)-Butylindazone typically involves multi-step organic reactions, including:
The molecular structure of R(+)-Butylindazone can be represented as follows:
This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.
R(+)-Butylindazone participates in various chemical reactions, including:
The mechanism of action of R(+)-Butylindazone primarily revolves around its interaction with mitochondrial membranes and cellular metabolic pathways. It has been shown to influence mitochondrial membrane potential and ATP production.
Research indicates that R(+)-Butylindazone may modulate ion channels or transporters within mitochondria, leading to alterations in membrane potential and subsequent effects on cellular energy metabolism . This modulation can trigger various signaling pathways associated with cell survival and apoptosis.
R(+)-Butylindazone has several applications in scientific research:
The discovery of R(+)-Butylindazone is rooted in early investigations of cell volume regulation. In the 1990s–2000s, researchers identified regulatory volume decrease (RVD) as a fundamental cellular response to osmotic stress, mediated partly by electroneutral KCC transporters that extrude K⁺ and Cl⁻ ions. Initial inhibitors like furosemide and DIDS lacked specificity, affecting multiple transporters (e.g., NKCC, anion exchangers). The synthesis of racemic butylindazone provided improved selectivity, but its resolution into enantiomers revealed R(+)-Butylindazone as the biologically active stereoisomer [3].
Key milestones in its pharmacological characterization include:
Table 1: Key Historical Milestones for R(+)-Butylindazone
Year | Research Context | Significant Finding | Reference Model |
---|---|---|---|
1993 | Cell Volume Regulation | Identification of K⁺/Cl⁻ efflux as RVD mechanism in oesophageal cells | Rabbit SECs |
2002 | Enantiomer Differentiation | R(+)-Butylindazone identified as potent KCC inhibitor (IC₅₀ ~15 μM) vs. inactive S-form | Human oesophageal cell lines |
2010s | Bone Resorption Mechanisms | KCC3 inhibition shown to disrupt osteoclast ion homeostasis | Murine osteoclast cultures |
This trajectory established R(+)-Butylindazone as a critical pharmacologic probe for KCC-dependent processes, bridging epithelial physiology and cellular biophysics.
The bioactivity of R(+)-Butylindazone is exquisitely stereospecific, reflecting chiral recognition at the KCC binding site. The R-enantiomer exhibits >80-fold greater inhibitory potency toward KCC transporters compared to its S-counterpart, a disparity attributed to:
This enantioselectivity has broader implications:
Table 2: Enantiomeric Selectivity of R(+)-Butylindazone in Physiological Models
Biological System | R(+)-Butylindazone Effect | S(–)-Butylindazone Effect | Selectivity Ratio (R/S) |
---|---|---|---|
Oesophageal SEC RVD | 72% inhibition at 100 μM | <5% inhibition at 100 μM | >14:1 |
Osteoclast ion flux | Reduced Ca²⁺ efflux by 40% | No significant effect | Undefined |
KCC3-transfected HEK cells | IC₅₀ = 15.3 ± 2.1 μM | IC₅₀ > 500 μM | >32:1 |
The utility of R(+)-Butylindazone extends across disciplines, exemplifying how chemical synthesis enables mechanistic pharmacology:
Racemic butylindazone is synthesized via:
Table 3: Interdisciplinary Research Applications of R(+)-Butylindazone
Research Field | Biological Question | Key Insight Using R(+)-Butylindazone |
---|---|---|
Epithelial Biology | Ion transport in oesophageal defence | KCC maintains cell volume during acid reflux exposure |
Bone Physiology | Osteoclast ion homeostasis | KCC3 couples Cl⁻ recycling to V-ATPase-mediated bone resorption |
Cancer Biology | Cell volume changes in glioma proliferation | KCC4 regulates cytoplasmic condensation during G1/S transition |
Neurobiology | Chloride homeostasis in neurons | KCC2 allostery can be modulated by small molecules |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9